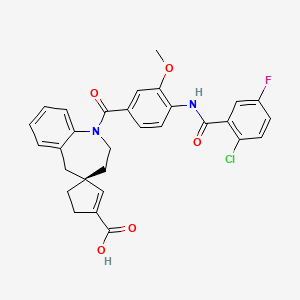

RWJ-676070

Beschreibung

Eigenschaften

CAS-Nummer |

813426-25-4 |

|---|---|

Molekularformel |

C30H26ClFN2O5 |

Molekulargewicht |

549.0 g/mol |

IUPAC-Name |

(4R)-1-[4-[(2-chloro-5-fluorobenzoyl)amino]-3-methoxybenzoyl]spiro[3,5-dihydro-2H-1-benzazepine-4,3'-cyclopentene]-1'-carboxylic acid |

InChI |

InChI=1S/C30H26ClFN2O5/c1-39-26-14-18(6-9-24(26)33-27(35)22-15-21(32)7-8-23(22)31)28(36)34-13-12-30(11-10-20(17-30)29(37)38)16-19-4-2-3-5-25(19)34/h2-9,14-15,17H,10-13,16H2,1H3,(H,33,35)(H,37,38)/t30-/m0/s1 |

InChI-Schlüssel |

ZHFPIMSXEZPRLC-PMERELPUSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C(=O)N2CC[C@@]3(CCC(=C3)C(=O)O)CC4=CC=CC=C42)NC(=O)C5=C(C=CC(=C5)F)Cl |

Kanonische SMILES |

COC1=C(C=CC(=C1)C(=O)N2CCC3(CCC(=C3)C(=O)O)CC4=CC=CC=C42)NC(=O)C5=C(C=CC(=C5)F)Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

2804-00-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

RWJ 676070; RWJ676070; RWJ-676070. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

RWJ-676070: A Technical Guide to its Mechanism of Action as a Potent and Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-676070 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that governs the production of pro-inflammatory cytokines. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing its inhibitory activity, cellular effects, and preclinical efficacy. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a comprehensive understanding of its function. This guide is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Core Mechanism of Action: Inhibition of p38 MAPK

This compound exerts its anti-inflammatory effects through the direct inhibition of the p38 mitogen-activated protein kinase. The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), plays a crucial role in cellular responses to environmental stress and inflammatory cytokines. This compound demonstrates high potency and selectivity for the p38α and p38β isoforms.[1]

The activation of p38 MAPK is a critical step in the synthesis and release of several key inflammatory mediators, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38α and p38β, this compound effectively blocks the downstream signaling events that lead to the production of these and other pro-inflammatory molecules, such as interleukin-8 (IL-8) and cyclooxygenase-2 (COX-2).[1]

Signaling Pathway

The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors. These stimuli activate upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular inflammatory response. This compound acts by binding to the ATP-binding pocket of p38α and p38β, preventing their kinase activity and thus interrupting this signaling cascade.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference Compound (SB 203580) IC50 (nM) |

| p38α (recombinant) | Kinase Assay | Not explicitly stated, but inhibits | - |

| p38β (recombinant) | Kinase Assay | Not explicitly stated, but inhibits | - |

| p38γ (recombinant) | Kinase Assay | No significant activity | - |

| p38δ (recombinant) | Kinase Assay | No significant activity | - |

| TNF-α release (LPS-stimulated PBMCs) | Cell-based Assay | 3 | ~30 |

| TNF-α release (SEB-stimulated PBMCs) | Cell-based Assay | 13 | ~130 |

| p56 lck | Kinase Assay | No significant activity | 5000 |

| c-src | Kinase Assay | No significant activity | 5000 |

PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal Enterotoxin B. Data compiled from[1].

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of TNF-α Production |

| Mice (LPS-injected) | Oral | 50 | 87 |

| Rats (LPS-injected) | Oral | 25 | 91 |

Data compiled from[1].

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action of this compound.

p38 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

Principle: A recombinant p38 kinase is incubated with a specific substrate (e.g., ATF-2) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then measured, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation.

Materials:

-

Recombinant human p38α and p38β

-

Kinase substrate (e.g., ATF-2)

-

ATP

-

Kinase reaction buffer

-

This compound

-

Detection reagent (e.g., phospho-specific antibody)

-

Microplate reader

Procedure:

-

Add kinase reaction buffer, recombinant p38 kinase, and the test compound (this compound) at various concentrations to the wells of a microplate.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA with a phospho-specific antibody or a fluorescence-based assay).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Cytokine Release Assay

This assay measures the effect of a compound on the production and release of cytokines from cultured cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated to produce cytokines in the presence or absence of the test compound. The concentration of the released cytokine in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human PBMCs

-

Cell culture medium

-

Stimulant (e.g., Lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB))

-

This compound

-

Cytokine-specific ELISA kit (e.g., for TNF-α or IL-1β)

-

Microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the cells in a multi-well plate and pre-incubate with various concentrations of this compound.

-

Stimulate the cells with LPS or SEB to induce cytokine production.

-

Incubate the cells for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This animal model is used to assess the in vivo efficacy of an anti-inflammatory compound.

Principle: Administration of LPS to a rodent induces a systemic inflammatory response, leading to a rapid increase in circulating levels of TNF-α. The test compound is administered prior to the LPS challenge, and its ability to suppress the TNF-α response is measured.

Materials:

-

Mice or rats

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for drug administration

-

Blood collection supplies

-

TNF-α ELISA kit

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage).

-

After a specified time, challenge the animals with an intraperitoneal injection of LPS.

-

At the time of peak TNF-α production (typically 1-2 hours post-LPS), collect blood samples.

-

Prepare plasma or serum from the blood samples.

-

Measure the concentration of TNF-α in the plasma/serum using an ELISA kit.

-

Calculate the percent inhibition of TNF-α production in the drug-treated group compared to the vehicle-treated group.

Pharmacokinetics and Clinical Development

Conclusion

This compound is a highly potent and selective inhibitor of p38α and p38β MAPK. Its mechanism of action involves the direct inhibition of these kinases, leading to a significant reduction in the production of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8. The compound has demonstrated oral activity in preclinical models of inflammation. The data presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound, supporting its use as a valuable tool for research in inflammation and related therapeutic areas. Further investigation into its pharmacokinetic properties and potential for clinical development is warranted.

References

An In-depth Technical Guide to RWJ-676070: A p38 α/β Mitogen-Activated Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-676070 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta). As a key mediator in the cellular response to inflammatory cytokines and stress, the p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). By targeting p38α and p38β, this compound demonstrates significant anti-inflammatory properties, positioning it as a valuable tool for research in inflammatory diseases and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the p38 MAPK signaling pathway.

Core Mechanism of Action and Biochemical Activity

This compound exerts its inhibitory effects on the p38 MAPK pathway, a critical signaling cascade involved in inflammation and cellular stress responses. This pathway is a key regulator of the synthesis of pro-inflammatory cytokines.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered kinase cascade. It is typically initiated by cellular stresses and inflammatory cytokines. This leads to the activation of a MAP Kinase Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAP Kinase Kinase (MAP2K, also known as MKK). The activated MAP2K then phosphorylates and activates p38 MAPK on threonine and tyrosine residues within a conserved TGY motif. Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.

In Vitro Kinase Inhibition

At present, a comprehensive kinase selectivity profile for this compound against a wide panel of kinases is not publicly available. However, studies have confirmed its selectivity for p38α and p38β over the other isoforms, p38γ and p38δ.

Table 1: In Vitro p38 Kinase Inhibition by this compound

| Target | Activity |

| p38α | Inhibited |

| p38β | Inhibited |

| p38γ | No significant activity |

| p38δ | No significant activity |

Cellular Activity

This compound demonstrates potent inhibition of TNF-α release in cellular assays, a key downstream effect of p38 MAPK activation.

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulus | IC50 (nM) |

| TNF-α Release | Human PBMCs | Lipopolysaccharide (LPS) | 3 |

PBMCs: Peripheral Blood Mononuclear Cells

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the oral activity of this compound in inhibiting TNF-α production.

Table 3: In Vivo Inhibition of TNF-α Production by this compound

| Species | Dose (mg/kg, oral) | % Inhibition of TNF-α |

| Mouse | 50 | 87 |

| Rat | 25 | 91 |

Experimental Protocols

The following are representative protocols for the characterization of p38 MAPK inhibitors like this compound.

In Vitro p38α Kinase Assay (Generic Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38α kinase. A common substrate for p38 is the transcription factor ATF2.

Materials:

-

Recombinant active p38α kinase

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[1]

-

ATF2 substrate protein

-

ATP

-

This compound (or other test compound)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or [γ-³²P]ATP for radioactive detection

Procedure (using ADP-Glo™):

-

Dilute recombinant p38α kinase, ATF2 substrate, and this compound to desired concentrations in Kinase Buffer.

-

In a 384-well plate, add 1 µl of this compound or DMSO (vehicle control).[1]

-

Add 2 µl of p38α kinase solution to each well.[1]

-

Add 2 µl of a mixture of ATF2 substrate and ATP to initiate the reaction.[1]

-

Incubate the plate at room temperature for 60 minutes.[1]

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

LPS-Induced TNF-α Release from Human PBMCs (Generic Protocol)

This cellular assay measures the ability of a compound to inhibit the production and release of TNF-α from immune cells stimulated with a pro-inflammatory agent.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (or other test compound)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated PBMCs in RPMI-1640 with 10% FBS and seed them into a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

-

Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and carefully collect the cell culture supernatant.

-

Determine the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the concentration of this compound.

Pharmacokinetics and Synthesis

Detailed preclinical pharmacokinetic data, including parameters such as Cmax, Tmax, half-life, and bioavailability, for this compound are not extensively available in the public domain. Similarly, a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed.

Conclusion

This compound is a potent and selective inhibitor of p38α and p38β MAPK, demonstrating significant efficacy in inhibiting the production of the pro-inflammatory cytokine TNF-α both in vitro and in vivo. Its oral activity makes it a valuable research tool for investigating the role of the p38 MAPK pathway in inflammatory diseases. Further studies to fully characterize its kinase selectivity profile and pharmacokinetic properties would be beneficial for its potential development as a therapeutic agent.

References

RWJ-676070: A Technical Overview of a Potent p38 MAPK Inhibitor

Introduction

RWJ-676070 is a potent and selective, orally active inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Developed by The R. W. Johnson Pharmaceutical Research Institute, this small molecule inhibitor has been a valuable tool in preclinical research for investigating the role of the p38 MAPK signaling pathway in various pathological conditions, including inflammation, cancer, and cardiovascular disease.[1][2][4][5] This document provides a comprehensive technical guide on the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound, with the chemical name 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, was first described in a 1999 publication in the Journal of Pharmacology and Experimental Therapeutics.[2] The research aimed to identify a potent inhibitor of p38 MAPK, a key enzyme in the inflammatory cascade responsible for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The discovery of this compound provided a more potent and selective tool for studying p38 MAPK signaling compared to the then-standard inhibitor, SB 203580.[2] The compound was later also referred to as JNJ 3026582.[3]

Mechanism of Action

This compound exerts its effects by selectively inhibiting the kinase activity of p38α and p38β MAPK.[1][2][3] The p38 MAPK signaling cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3/6), and finally p38 MAPK.[6][7] Upon activation by cellular stressors or inflammatory cytokines, this pathway leads to the phosphorylation and activation of downstream targets, including transcription factors (e.g., ATF-2, MEF2C) and other kinases (e.g., MAPKAPK-2/3), ultimately resulting in the transcriptional upregulation of inflammatory mediators.[6][7] this compound binds to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory response.

Quantitative Data

The inhibitory activity of this compound has been quantified in various enzymatic and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound against p38 MAPK Isoforms

| Isoform | IC50 (µM) | Source |

| p38α | 1.0 | [1][3] |

| p38β | 11 | [1][3] |

| p38γ | No significant activity | [2][3] |

| p38δ | No significant activity | [2][3] |

Table 2: Inhibitory Activity of this compound on Cytokine Production

| Cytokine | Stimulus | Cell Type | IC50 (nM) | Source |

| TNF-α | Lipopolysaccharide (LPS) | Human PBMCs | 3 | [2][3] |

| TNF-α | Staphylococcal Enterotoxin B (SEB) | Human PBMCs | 13 | [2][3] |

| IL-1β | - | - | 11 | [1] |

| IL-8 | - | - | 30 | [1] |

Table 3: In Vivo Efficacy of this compound

| Species | Model | Dose | Inhibition of TNF-α Production | Source |

| Mice | LPS-induced | 50 mg/kg (oral) | 87% | [2][3] |

| Rats | LPS-induced | 25 mg/kg (oral) | 91% | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of this compound.

In Vitro p38 MAPK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK.

-

Reagents: Recombinant human p38α or p38β enzyme, biotinylated ATF-2 substrate peptide, [γ-³³P]ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT), this compound stock solution (in DMSO), and streptavidin-coated scintillation proximity assay (SPA) beads.

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, combine the recombinant p38 MAPK enzyme, biotinylated ATF-2 substrate, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

-

Allow the beads to settle and capture the biotinylated, ³³P-labeled ATF-2.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytokine Inhibition Assay in Human PBMCs

This cell-based assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.

-

Reagents: Human peripheral blood mononuclear cells (PBMCs), RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB) as a stimulant, this compound stock solution (in DMSO), and an ELISA kit for the cytokine of interest (e.g., TNF-α).

-

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Plate the PBMCs in a 96-well culture plate at a density of approximately 2 x 10⁵ cells/well.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells by adding LPS (e.g., 100 ng/mL) or SEB (e.g., 1 µg/mL).

-

Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

RWJ-676070: An In-depth Technical Guide to a Selective p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols associated with RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The initial query for "RWJ-676070" appears to be a typographical error, as the relevant scientific literature predominantly refers to the compound as RWJ-67657.

Core Chemical and Physical Properties

RWJ-67657, with the chemical name 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, is a small molecule inhibitor with significant therapeutic potential in inflammatory diseases and oncology.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | [1] |

| Synonyms | JNJ 3026582 | [2] |

| Molecular Formula | C27H24FN3O | [3] |

| Molecular Weight | 425.50 g/mol | [2] |

| CAS Number | 215303-72-3 | [3] |

| InChI Key | QSUSKMBNZQHHPA-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C(C=C1)CCCN2C(=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)C#CCCO |

Mechanism of Action: Selective p38 MAPK Inhibition

RWJ-67657 is a highly selective inhibitor of the α and β isoforms of p38 MAPK, with IC50 values of 1 µM and 11 µM, respectively.[2][3] It displays no significant activity against the γ and δ isoforms of p38 or a range of other kinases.[1][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38α and p38β, RWJ-67657 effectively blocks the downstream phosphorylation of key substrates, thereby modulating the production of pro-inflammatory cytokines and other mediators.

The inhibitory action of RWJ-67657 on the p38 MAPK pathway leads to a significant reduction in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] This mechanism underlies its potent anti-inflammatory and potential anti-tumor activities.[2][4]

References

- 1. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of P38 mapkinase inhibitor RWJ-67657 on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts | springermedicine.com [springermedicine.com]

- 4. ard.bmj.com [ard.bmj.com]

The p38 MAPK Inhibitor RWJ-676070: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-676070, also known as RWJ 67657, is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a pivotal role in cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action

This compound selectively targets the α and β isoforms of p38 MAPK.[1][2] By inhibiting these kinases, this compound effectively blocks the phosphorylation of downstream substrates, thereby modulating the expression and release of various pro-inflammatory mediators. This targeted inhibition makes this compound a valuable tool for dissecting the roles of p38 MAPK in cellular processes and a potential therapeutic agent for inflammatory conditions.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell System/Assay Condition |

| p38α MAPK | 1 µM | Enzymatic Assay |

| p38β MAPK | 11 µM | Enzymatic Assay |

| TNF-α release | 3 nM | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) |

| TNF-α release | 13 nM | Staphylococcal enterotoxin B (SEB)-stimulated human PBMCs |

| MMP-1 production | Inhibition at 10 µM | TNF-α and/or IL-1β stimulated rheumatoid synovial fibroblasts (RSF) |

| MMP-3 production | Inhibition at 1 µM | TNF-α and/or IL-1β stimulated RSF |

| IL-6 production | Inhibition at 0.1 µM | TNF-α and/or IL-1β stimulated RSF |

| IL-8 production | Inhibition at 0.1 µM | TNF-α and/or IL-1β stimulated RSF |

| COX-2 mRNA expression | Inhibition at 0.01 µM | TNF-α and/or IL-1β stimulated RSF |

Table 2: In Vivo Efficacy of this compound

| Model | Dosage | Effect |

| Lipopolysaccharide-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production |

| Lipopolysaccharide-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: A representative experimental workflow for evaluating this compound efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK isoforms.

-

Materials:

-

Recombinant human p38α and p38β enzymes.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).

-

ATP.

-

Substrate (e.g., Myelin Basic Protein or a specific peptide substrate).

-

This compound stock solution (in DMSO).

-

³²P-ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

-

96-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant p38 kinase and the substrate to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (and ³²P-ATP if using radioactive detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).

-

Quantify the substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, follow the manufacturer's protocol for signal detection.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.

-

Cellular Assay for TNF-α and IL-1β Production

-

Objective: To measure the effect of this compound on the production and release of pro-inflammatory cytokines from stimulated immune cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

ELISA kits for human TNF-α and IL-1β.

-

-

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Allow the cells to adhere for 2 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells by adding the diluted this compound or vehicle (DMSO) to the wells and incubate for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of this compound and determine the IC50 values.

-

Western Blot Analysis of p38 MAPK Pathway Activation

-

Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK and its downstream targets.

-

Materials:

-

Cells (e.g., PBMCs, RSF, or other relevant cell lines).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-HSP27, anti-total-HSP27.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Culture and treat cells with this compound and a stimulant (e.g., LPS) as described in the cellular assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

This compound is a well-characterized inhibitor of the p38 MAPK pathway with potent anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines and other mediators highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on p38 MAPK-targeted therapies. The detailed methodologies provide a solid foundation for the in-vitro and in-vivo evaluation of this compound and other p38 MAPK inhibitors.

References

The Role of RWJ-676070 in Cytokine Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of RWJ-676070, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It details the molecule's mechanism of action, its significant role in the inhibition of pro-inflammatory cytokine production, and its potential as a therapeutic agent for inflammatory diseases. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that selectively targets the α and β isoforms of p38 MAPK, key enzymes in the cellular response to stress and inflammatory stimuli.[1] By inhibiting p38 MAPK, this compound effectively suppresses the production and release of a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This targeted inhibition makes this compound a subject of significant interest for the treatment of various inflammatory conditions such as rheumatoid arthritis and sepsis. This guide serves as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Mechanism of Action: p38 MAPK Inhibition

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of p38α and p38β MAPK. This prevents the phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to the transcriptional activation of pro-inflammatory cytokine genes.

Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of the inflammatory response. External stimuli, such as lipopolysaccharide (LPS), activate upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various transcription factors and other kinases, leading to the synthesis and release of inflammatory mediators like TNF-α, IL-1β, IL-6, IL-8, and cyclooxygenase-2 (COX-2). This compound intervenes at a pivotal point in this pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Type / System | Stimulus | IC50 (nM) | Reference |

| Cytokine Release | ||||

| TNF-α | Human PBMCs | LPS | 3 | [1] |

| TNF-α | Human PBMCs | Staphylococcal Enterotoxin B | 13 | [1] |

| Kinase Activity | ||||

| p38α | Recombinant Human | - | Inhibition Observed | [1] |

| p38β | Recombinant Human | - | Inhibition Observed | [1] |

| p38γ | Recombinant Human | - | No Inhibition | [1] |

| p38δ | Recombinant Human | - | No Inhibition | [1] |

*Specific IC50 values for the enzymatic inhibition of p38α and p38β by this compound are not publicly available.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parameter Measured | Dose | Route | % Inhibition | Reference |

| Mouse | LPS-induced TNF-α production | 50 mg/kg | Oral | 87% | [1] |

| Rat | LPS-induced TNF-α production | 25 mg/kg | Oral | 91% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro p38 MAPK Kinase Activity Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK isoforms.

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes

-

MAPK-activated protein kinase 2 (MAPKAPK-2) as substrate

-

ATP, [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT)

-

This compound

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant p38 MAPK isoform, the substrate (MAPKAPK-2), and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Cytokine Inhibition Assay (LPS-stimulated PBMCs)

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-1β, IL-6, and IL-8

Procedure:

-

Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 with 10% FBS.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells with the diluted this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours) at 37°C.

-

Centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC50 values.

Western Blot for COX-2 Expression

This method is used to assess the effect of this compound on the protein expression of COX-2 in stimulated cells.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages)

-

DMEM medium with FBS

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 12-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody for loading control.

-

Quantify the band intensities to determine the relative expression of COX-2.

In Vivo Collagen-Induced Arthritis (CIA) Model

The CIA model in rodents is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

-

Lewis rats or DBA/1 mice

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration

-

Calipers for paw measurement

Procedure:

-

Immunization: On day 0, emulsify type II collagen in CFA and inject intradermally at the base of the tail of the animals.

-

Booster: On day 7 or 21, administer a booster injection of type II collagen emulsified in IFA.

-

Disease Monitoring: Starting from the first signs of arthritis (typically around day 10-14 after the booster), monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness. Assign a clinical score to each paw.

-

Treatment: Once arthritis is established (e.g., clinical score ≥ 2), randomize the animals into treatment groups. Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 14-21 days).

-

Efficacy Evaluation: Continue to measure paw swelling and clinical scores throughout the treatment period. At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Compare the changes in paw swelling, clinical scores, cytokine levels, and histological parameters between the this compound-treated groups and the vehicle-treated group to determine the in vivo efficacy.

Conclusion

This compound is a potent and selective inhibitor of p38α and p38β MAPK, demonstrating significant efficacy in suppressing the production of key pro-inflammatory cytokines in both in vitro and in vivo models. Its mechanism of action, centered on the blockade of a critical inflammatory signaling pathway, positions it as a promising candidate for the development of novel therapies for a range of inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other p38 MAPK inhibitors. Further investigation is warranted to fully elucidate its clinical potential and safety profile.

References

Unraveling Inflammatory Responses: A Technical Guide to the p38 MAPK Inhibitor RWJ-67657

A Note on Nomenclature: This guide provides a comprehensive overview of the p38 MAPK inhibitor RWJ-67657 . Extensive literature searches for "RWJ-676070" did not yield specific data, suggesting a possible typographical error in inquiries for that compound. The available scientific data overwhelmingly points to RWJ-67657 as the relevant and studied agent for inflammatory responses within this context. The chemical name for RWJ-67657 is 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol.

Executive Summary

Inflammatory responses, while critical for host defense, can lead to significant pathology when dysregulated. A key signaling nexus controlling the production of pro-inflammatory cytokines is the p38 mitogen-activated protein kinase (MAPK) pathway. RWJ-67657 is a potent, orally active, synthetic inhibitor targeting the α and β isoforms of p38 MAPK. By attenuating this pathway, RWJ-67657 effectively suppresses the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This technical guide details the mechanism of action of RWJ-67657, presents its quantitative inhibitory data, outlines key experimental protocols for its study, and provides visual diagrams of the relevant biological pathways and experimental workflows.

The Role of the p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK signaling cascade is a crucial transducer of extracellular stress and inflammatory signals into a cellular response. In immune cells such as macrophages and monocytes, stimuli like bacterial lipopolysaccharide (LPS) trigger a phosphorylation cascade that leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors. This cascade culminates in the increased transcription and translation of pro-inflammatory cytokine genes, driving the inflammatory response.[1] By inhibiting p38α and p38β, RWJ-67657 serves as a powerful tool to dissect and control these processes.

Quantitative Data Presentation

The potency of RWJ-67657 has been quantified in various in vitro and in vivo systems. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

Table 1: In Vitro Inhibitory Activity of RWJ-67657

| Target | IC50 Value | Cell System/Assay Type | Stimulant | Reference |

|---|---|---|---|---|

| TNF-α Production | ~15 nM | Monocyte-derived macrophages | LPS | [1] |

| IL-1β mRNA Expression | Inhibited | Monocyte-derived macrophages | LPS | [1] |

| IL-8 mRNA Expression | Inhibited | Monocyte-derived macrophages | LPS | [1] |

| COX-2 mRNA Expression | Inhibited | Monocyte-derived macrophages | LPS |[1] |

Table 2: In Vivo Efficacy of RWJ-67657

| Model System | Effect Measured | Dosage | Result | Reference |

|---|---|---|---|---|

| Human Endotoxemia Model | Peak TNF-α, IL-6, IL-8 plasma levels | Single oral dose (350 mg - 1400 mg) | Dose-dependent inhibition; >90% reduction at max dose | [2] |

| Human Endotoxemia Model | Clinical symptoms (temperature, BP) | Single oral dose | Suppression of fever and blood pressure changes | [2] |

| Murine Endotoxemia Model | TNF-α response | Oral dose | 90% decrease in TNF-α response |[2] |

Experimental Protocols

In Vitro Protocol: LPS-Induced Cytokine Release in Human Whole Blood

This protocol is designed to assess the potency of RWJ-67657 in a physiologically relevant ex vivo system that includes all cellular and plasma components.

Objective: To determine the IC50 of RWJ-67657 for the inhibition of TNF-α production in LPS-stimulated human whole blood.

Materials:

-

Freshly drawn human whole blood collected in tubes containing K3-EDTA anticoagulant.

-

RWJ-67657 stock solution in DMSO.

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype 026:B6).

-

Phosphate-buffered saline (PBS).

-

RPMI 1640 medium (optional, for dilutions).

-

Sterile polypropylene tubes or 96-well plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

TNF-α ELISA kit.

Procedure:

-

Compound Preparation: Prepare serial dilutions of RWJ-67657 in PBS or RPMI from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent toxicity.

-

Blood Aliquoting: Within 1-2 hours of collection, aliquot 400 µL of whole blood into sterile tubes or wells.

-

Pre-incubation: Add 50 µL of the diluted RWJ-67657 solutions (or vehicle control) to the blood samples. Pre-incubate for 15-30 minutes at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Stimulation: Prepare an LPS solution in PBS. Add 50 µL of the LPS solution to each tube to achieve a final concentration of 1 µg/mL.[3] Include a negative control group with no LPS stimulation.

-

Incubation: Incubate the samples for 4-6 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

-

Plasma Collection: Following incubation, centrifuge the tubes at 1500 x g for 15 minutes at 4°C to pellet the blood cells.[2]

-

Cytokine Analysis: Carefully collect the supernatant (plasma) and store it at -80°C until analysis. Determine the concentration of TNF-α in the plasma samples using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Plot the TNF-α concentration against the log of the RWJ-67657 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

References

Preclinical Profile of RWJ-676070: A Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective p38 MAPK Inhibitor

This technical guide provides a comprehensive overview of the preclinical data available for RWJ-676070 (also known as RWJ-67657), a potent and orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Mechanism of Action

This compound is a pyridinyl imidazole compound that selectively inhibits the α and β isoforms of p38 MAPK.[1][2] The p38 MAPK signaling pathway plays a critical role in the production of pro-inflammatory cytokines, and its inhibition is a key strategy for the treatment of various inflammatory diseases.[1][2][3] this compound has demonstrated approximately 10-fold greater potency in p38-dependent in vitro systems compared to the well-characterized p38 inhibitor, SB 203580.[1]

In Vitro Activity

Enzymatic and Cellular Assays

This compound demonstrates potent inhibitory activity against p38 MAPK and the downstream production of key inflammatory mediators.

| Parameter | Cell Line/System | Stimulus | IC50 Value |

| p38α MAPK Inhibition | Recombinant enzyme | - | 1 µM |

| p38β MAPK Inhibition | Recombinant enzyme | - | 11 µM |

| TNF-α Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 nM |

| TNF-α Inhibition | Human PBMCs | Staphylococcal Enterotoxin B | 13 nM |

| TNF-α Inhibition | Ex vivo stimulated Polymorphonuclear Blood Cells | - | 0.18 µM |

| IL-1β Inhibition | - | - | 11 nM |

| IL-6 Inhibition | Ex vivo stimulated Polymorphonuclear Blood Cells | - | 0.43 µM |

| IL-8 Inhibition | Ex vivo stimulated Polymorphonuclear Blood Cells | - | 0.04 µM |

| IL-6 Production | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 0.1 µM |

| IL-8 Production | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 0.1 µM |

| MMP-3 Production | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 1 µM |

| MMP-1 Production | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 10 µM |

| COX-2 mRNA Expression | Rheumatoid Synovial Fibroblasts | TNF-α and/or IL-1β | 0.01 µM |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the potent anti-inflammatory effects of this compound following oral administration.

| Animal Model | Parameter Measured | Dose of this compound | % Inhibition |

| Mice | LPS-induced TNF-α production | 50 mg/kg (oral) | 87% |

| Rats | LPS-induced TNF-α production | 25 mg/kg (oral) | 91% |

In a human endotoxemia model, a single oral dose of this compound led to a dose-dependent inhibition of the clinical and cytokine response to endotoxin.[2][4] At the maximum dosage, a greater than 90% reduction in the peak serum levels of TNF-α, IL-6, and IL-8 was observed.[2][4]

Furthermore, in a diabetic ischemic stroke model in mice, oral administration of this compound at 50 mg/kg once daily for 7 days demonstrated a potent anti-inflammatory effect.[5][6] In a xenograft model of tamoxifen-resistant breast cancer, treatment with this compound resulted in a significant decrease in tumor volume.[7]

Pharmacokinetics

A first-in-human, single-dose study in healthy male subjects revealed that this compound is rapidly absorbed, with a mean time to maximum concentration (tmax) ranging from 0.6 to 2.5 hours.[8] The pharmacokinetics appeared to be nonlinear with single-dose administration.[8] Co-administration with food resulted in an almost 50% reduction in the maximum plasma concentration (Cmax) and a decrease in the area under the curve (AUC).[8]

Selectivity Profile

This compound exhibits selectivity for p38α and p38β isoforms, with no significant activity against p38γ or p38δ.[1][5][9] Unlike the p38 inhibitor SB 203580, which also inhibits the tyrosine kinases p56 lck and c-src with an IC50 of 5 µM, this compound did not show significant activity against a variety of other enzymes.[1] Importantly, this compound did not inhibit T-cell production of interleukin-2 or interferon-gamma, nor did it affect T-cell proliferation in response to mitogens.[1]

Experimental Protocols

p38 MAPK Enzymatic Assay (Illustrative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against p38 MAPK.

Materials:

-

Recombinant human p38α or p38β enzyme

-

ATP

-

Substrate (e.g., ATF2)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound or other test compounds

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant p38 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of LPS-Induced TNF-α Production in Human PBMCs (Illustrative Protocol)

This protocol outlines a general method for evaluating the effect of this compound on cytokine production in a cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or other test compounds

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

CO2 incubator

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 10 ng/mL final concentration).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.

Caption: The p38 MAPK signaling cascade initiated by stress stimuli.

Caption: A typical preclinical drug discovery workflow for a p38 MAPK inhibitor.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the clinical and cytokine response to endotoxin by RWJ-67657, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of the clinical and cytokine response to endotoxin by RWJ-67657, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synergistic Effects of Transplanted Endothelial Progenitor Cells and RWJ 67657 in Diabetic Ischemic Stroke Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]

RWJ-676070: A Potent p38 MAPK Inhibitor as a Research Tool in Arthritis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA is complex, involving a cascade of inflammatory mediators, with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) playing a pivotal role. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key intracellular cascade that regulates the production of these pro-inflammatory cytokines and is therefore a critical target for therapeutic intervention in RA. RWJ-676070, also referred to as RWJ-67657, has emerged as a potent and selective inhibitor of p38 MAPK, making it an invaluable research tool for investigating the pathobiology of arthritis and for the preclinical evaluation of novel anti-inflammatory therapies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its use in arthritis research.

Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the activity of p38 MAPK. The p38 MAPK pathway is a crucial signaling cascade activated by cellular stressors and inflammatory cytokines.[1] Once activated, p38 MAPK phosphorylates downstream transcription factors and other kinases, leading to the increased expression of a wide range of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, IL-8, and cyclooxygenase-2 (COX-2).[2][3]

This compound is a potent inhibitor of the p38α and p38β isoforms of the kinase.[4] By blocking the activity of p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators, thereby attenuating the inflammatory response characteristic of arthritis.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by this compound.

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Inhibition of Inflammatory Mediators

The following data were obtained from studies using rheumatoid synovial fibroblasts (RSF) stimulated with TNF-α and/or IL-1β.[2][3]

| Inflammatory Mediator | Assay | Effective Concentration of this compound |

| MMP-1 | Protein Production | Significant inhibition at 10 µM |

| MMP-3 | Protein Production | Significant inhibition at 1 µM |

| IL-6 | Protein Production | Inhibition observed at 0.1 µM |

| IL-8 | Protein Production | Inhibition observed at 0.1 µM |

| COX-2 | mRNA Expression | Inhibition observed at 0.01 µM |

In Vitro and In Vivo Inhibition of TNF-α

| Model System | Stimulus | IC50 / Inhibition |

| Human Peripheral Blood Mononuclear Cells | Lipopolysaccharide (LPS) | IC50 of 3 nM[4] |

| Human Peripheral Blood Mononuclear Cells | Staphylococcal Enterotoxin B | IC50 of 13 nM[4] |

| LPS-injected Mice | LPS | 87% inhibition at 50 mg/kg (oral)[4] |

| LPS-injected Rats | LPS | 91% inhibition at 25 mg/kg (oral)[4] |

Experimental Protocols

In Vitro Inhibition of Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)

This protocol is based on the methodology described by Westra et al. (2004).[2][3]

Objective: To determine the in vitro efficacy of this compound in inhibiting the production of inflammatory mediators by RSF.

Materials:

-

Rheumatoid synovial fibroblasts (RSF)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

This compound (stock solution in DMSO)

-

Recombinant human TNF-α and IL-1β

-

Phosphate-buffered saline (PBS)

-

Reagents for ELISA (for protein quantification)

-

Reagents for RT-PCR (for mRNA quantification)

Workflow Diagram:

Caption: Workflow for in vitro screening of this compound.

Procedure:

-

Cell Culture: Culture RSF in appropriate cell culture medium until they reach a desired confluency.

-

Pre-treatment: One hour prior to stimulation, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Stimulation: Add TNF-α and/or IL-1β to the culture medium to stimulate the production of inflammatory mediators.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours for protein analysis, shorter for mRNA analysis).

-

Sample Collection:

-

For protein analysis, collect the cell culture supernatant.

-

For mRNA analysis, lyse the cells and extract total RNA.

-

-

Quantification:

-

Measure the concentration of inflammatory mediators (e.g., MMPs, IL-6, IL-8) in the supernatant using specific ELISA kits.

-

Quantify the relative mRNA expression of target genes (e.g., COX-2) using real-time RT-PCR.

-

-

Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The following is a representative protocol for evaluating the in vivo efficacy of this compound in a CIA mouse model, a widely used model for rheumatoid arthritis. This protocol is a composite based on standard CIA protocols and published data on this compound.[1][4][5]

Objective: To assess the therapeutic efficacy of this compound in reducing the clinical signs of arthritis in a mouse model.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers for paw thickness measurement

-

Clinical scoring system for arthritis severity

Experimental Workflow:

Caption: Experimental workflow for in vivo evaluation in a CIA model.

Procedure:

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Emulsify bovine type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Day 21 (Booster Immunization): Emulsify bovine type II collagen with IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

-

-

Monitoring and Treatment:

-

Begin monitoring the mice for signs of arthritis (e.g., paw swelling, redness) around day 21.

-

Once clinical signs of arthritis appear (typically between days 24 and 28), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25-50 mg/kg) or vehicle orally once or twice daily.

-

-

Assessment of Arthritis:

-

Clinical Score: Score each paw daily or every other day based on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using calipers.

-

-

Termination and Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

-

Collect blood for measurement of inflammatory biomarkers.

-

-

Data Analysis: Compare the clinical scores, paw thickness, and histological findings between the this compound-treated and vehicle-treated groups to determine the therapeutic efficacy.

Conclusion

This compound is a highly effective research tool for the investigation of arthritis and other inflammatory diseases. Its potent and selective inhibition of the p38 MAPK pathway allows for the targeted dissection of this critical inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies to further elucidate the mechanisms of arthritis and to evaluate novel therapeutic strategies.

References

- 1. chondrex.com [chondrex.com]

- 2. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Neuroinflammation with RWJ-676070: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RWJ-676070, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and its application in the study of neuroinflammation. Neuroinflammation is a critical pathogenic mechanism in a wide range of neurodegenerative diseases, making tools that can modulate this process invaluable for research and therapeutic development.[1][2][3] this compound offers a targeted approach to dissect the role of the p38 MAPK pathway in the complex inflammatory cascade within the central nervous system (CNS).

Core Mechanism of Action: p38 MAPK Inhibition

This compound is a pyridinyl imidazole compound that functions as a potent, orally active inhibitor of p38 MAPK.[4][5] The p38 MAPK family, particularly the α and β isoforms, are key regulators of the cellular response to inflammatory cytokines and environmental stress. Upon activation by upstream kinases like MKK3 and MKK6, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases. This cascade leads to the increased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8, which are central mediators of neuroinflammation.[4][6]

This compound specifically inhibits the p38α and p38β isoforms, thereby blocking the signaling cascade that drives the synthesis of these inflammatory mediators.[4][6] This targeted inhibition allows researchers to probe the specific contributions of the p38 pathway to neuroinflammatory processes, both in vitro and in vivo.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays. The following tables summarize its inhibitory concentrations (IC₅₀) against p38 MAPK isoforms and cytokine production.

Table 1: this compound Potency against p38 MAPK Isoforms

| Target | IC₅₀ (µM) | Selectivity Notes |

| p38α | 1.0 | Potent inhibitor.[6] |

| p38β | 11 | Moderate inhibitor.[6] |

| p38γ | No activity | Exhibits no activity against this isoform.[6] |

| p38δ | No activity | Exhibits no activity against this isoform.[6] |

Table 2: this compound Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | IC₅₀ (nM) | Cell/System Context |

| TNF-α | 15 | In monocyte-derived macrophages.[6] |

| IL-1β | 11 | In monocyte-derived macrophages.[6] |

| IL-8 | 30 | In monocyte-derived macrophages.[6] |

| TNF-α | 180 | Ex vivo stimulated polymorphonuclear blood cells (PBMCs) from healthy humans.[7] |

| IL-8 | 40 | Ex vivo stimulated polymorphonuclear blood cells (PBMCs) from healthy humans.[7] |

| IL-6 | 430 | Ex vivo stimulated polymorphonuclear blood cells (PBMCs) from healthy humans.[7] |

Note: IC₅₀ values can vary depending on the experimental system and conditions.

In a human clinical model of endotoxemia, a single oral dose of this compound at the maximum dosage resulted in a greater than 90% reduction in the peak serum levels of TNF-α, IL-6, and IL-8.[4]

Experimental Protocols for Investigating Neuroinflammation

This protocol describes a general method for assessing the anti-neuroinflammatory effects of this compound in cultured microglial cells, a primary cell type involved in the brain's immune response.[8][9]

Objective: To determine the efficacy of this compound in suppressing the production of pro-inflammatory mediators from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

Microglial cell line (e.g., BV-2) or primary microglia.[8]

-

Cell culture medium (e.g., DMEM with 10% FBS).[10]

-

Lipopolysaccharide (LPS).

-

This compound (stock solution prepared in DMSO, store at -20°C).[6]

-

Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α, IL-6).

-

Reagents for assessing cell viability (e.g., MTT or LDH assay).

Methodology:

-

Cell Seeding: Plate microglial cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh, low-serum medium. Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) group. Incubate for 1-2 hours.

-

Stimulation: Add LPS (a typical concentration is 100 ng/mL to 1 µg/mL) to all wells except for the negative control group to induce an inflammatory response.

-

Incubation: Incubate the cells for a period of 6 to 24 hours, depending on the specific endpoint being measured.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

-

Analysis:

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other relevant cytokines in the supernatant using ELISA according to the manufacturer's instructions.

-

Cell Viability: Assess the toxicity of the compound by performing an MTT or LDH assay on the remaining cells.

-

This protocol outlines a general approach for evaluating this compound in a rodent model of neuroinflammation induced by systemic administration of LPS.

Objective: To assess the ability of orally administered this compound to reduce neuroinflammatory markers in the brain following a systemic inflammatory challenge.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Lipopolysaccharide (LPS).

-

This compound.[4]

-

Vehicle for oral gavage (e.g., appropriate aqueous solution).

-

Anesthesia and perfusion reagents.

-

Equipment for tissue processing, immunohistochemistry, or qPCR.

-

In vivo imaging equipment (e.g., PET scanner), if applicable.[1][11]

Methodology:

-

Acclimatization: Allow animals to acclimate to the facility for at least one week.

-

Grouping: Randomly assign animals to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).

-

Drug Administration: Administer this compound or vehicle via oral gavage. A first-in-human study used single oral doses ranging from 0.25-30 mg/kg.[7] The optimal dose for animal models should be determined empirically.

-

Inflammatory Challenge: After a pre-treatment period (e.g., 1-2 hours), administer LPS via intraperitoneal (IP) injection to induce systemic inflammation and subsequent neuroinflammation.

-

Monitoring & Sample Collection: At a predetermined time point post-LPS injection (e.g., 4, 24, or 48 hours), animals are euthanized.

-

Blood may be collected for systemic cytokine analysis.

-

Animals should be transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.

-

-

Analysis:

-

Immunohistochemistry: Analyze brain sections for markers of microglial activation (e.g., Iba1) and astrocyte reactivity (e.g., GFAP).

-

Gene Expression: Extract RNA from specific brain regions (e.g., hippocampus, cortex) and perform qPCR to measure mRNA levels of inflammatory genes (e.g., Tnf, Il6, Il1b).

-

In Vivo Imaging: For longitudinal studies, non-invasive techniques like PET imaging with a TSPO ligand (e.g., [¹¹C]PBR28) can be used to quantify microglial activation in living animals before and after treatment.[1][12]

-